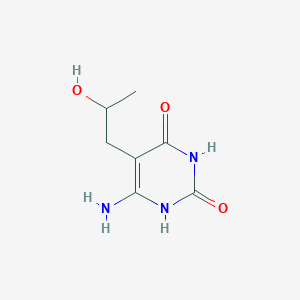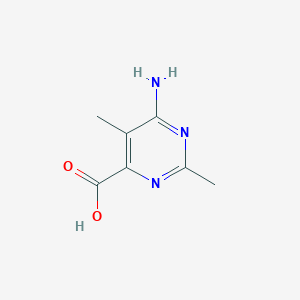
8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it an interesting scaffold for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane typically involves multiple steps, including intramolecular cycloadditions and ring-opening reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another approach includes the use of samarium diiodide for the cleavage of N–O bonds, followed by amide methylation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, possibly involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different functional groups, and it can also participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperatures and pH levels to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors . Industrially, it can be used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism by which 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and its various functionalized forms . These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical and biological properties.
Uniqueness: What sets 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[32Its hydroxyethyl group, for example, allows for additional hydrogen bonding and reactivity, making it a versatile scaffold for further modifications .
Propiedades
Número CAS |
73805-98-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(8-oxa-6-azabicyclo[3.2.1]octan-6-yl)ethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-4-9-6-7-2-1-3-8(9)11-7/h7-8,10H,1-6H2 |
Clave InChI |
MDQSUBXWKFPVPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(C(C1)O2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
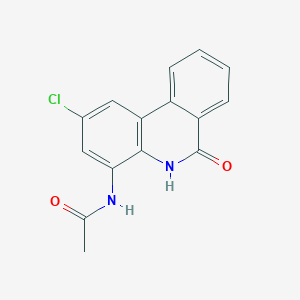
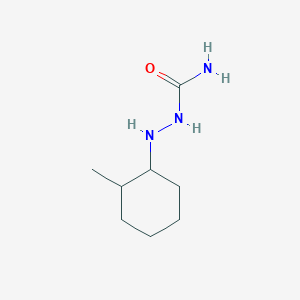
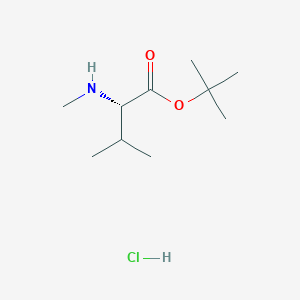
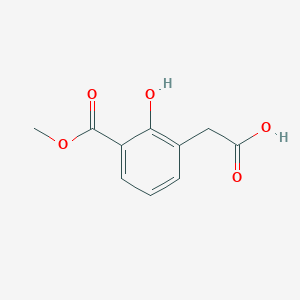
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
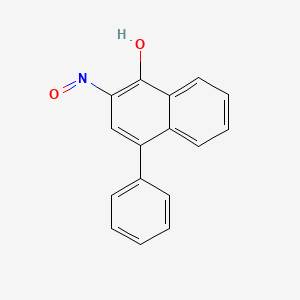
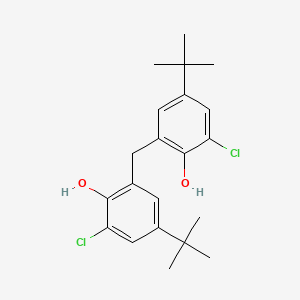
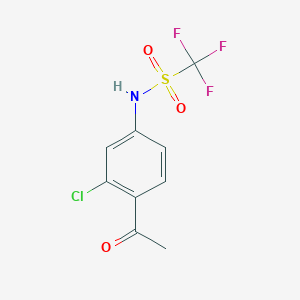
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
